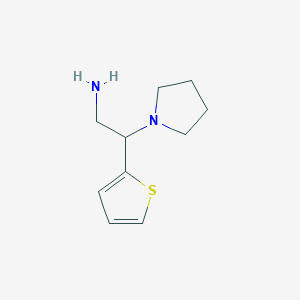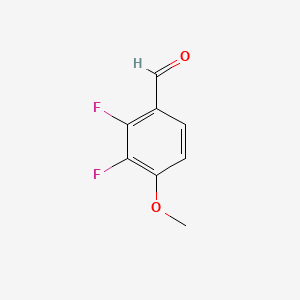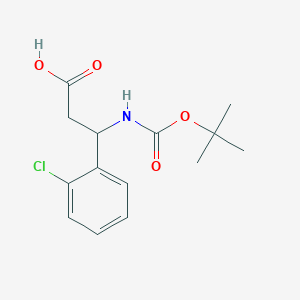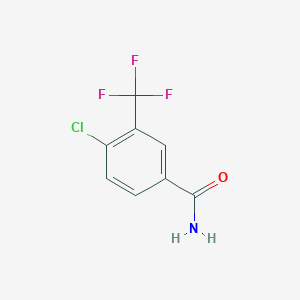
4-Chloro-3-(trifluoromethyl)benzamide
Descripción general
Descripción
4-Chloro-3-(trifluoromethyl)benzamide is a chemical compound that has been studied for its potential use in various applications, including the development of new antituberculosis drugs and antitumor activities. The compound is characterized by the presence of a chloro and a trifluoromethyl group attached to a benzamide moiety, which is a common structure in medicinal chemistry due to its bioactive properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a precursor for the synthesis of benzothiazinones, which are promising antituberculosis drug candidates, has been structurally characterized, indicating the potential for similar synthetic routes to be applied to 4-Chloro-3-(trifluoromethyl)benzamide . Additionally, the synthesis of a structurally similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has been achieved through the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with other reagents, suggesting possible synthetic pathways for the title compound .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzamide can be inferred from related compounds. Theoretical calculations using quantum chemistry codes have been performed to determine the geometrical parameters of a similar compound, 4-Chloro-N-(3-chlorophenyl)benzamide, which showed good agreement with experimental X-ray diffraction data . This suggests that similar computational methods could be used to analyze the molecular structure of 4-Chloro-3-(trifluoromethyl)benzamide.
Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3-(trifluoromethyl)benzamide are not detailed in the provided papers, the structural characterization of related compounds provides insights into the reactivity of such molecules. The presence of the benzamide group is known to participate in various chemical reactions, which could be relevant for the title compound as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(trifluoromethyl)benzamide can be deduced from studies on similar compounds. For example, the crystal structure, spectral IR, NMR, and UV-Vis investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have been reported, along with theoretical calculations that strongly agree with the experimental data . These studies provide a basis for understanding the properties of 4-Chloro-3-(trifluoromethyl)benzamide, as both compounds share the benzamide moiety and halogen substitutions on the aromatic ring.
Aplicaciones Científicas De Investigación
Precursors for Antitubercular Drug Synthesis
4-Chloro-3-(trifluoromethyl)benzamide and its derivatives have been explored as precursors in the synthesis of new antituberculosis drug candidates. For instance, the structures of related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, have been characterized for their role in developing 8-nitro-1,3-benzothiazin-4-ones, a class of promising antitubercular drugs (Richter et al., 2021).
Ultrasound-Assisted Synthesis in Drug Development
The application of 4-Chloro-3-(trifluoromethyl)benzamide derivatives in drug development is evidenced by the ultrasound-assisted synthesis of novel compounds with anti-tubercular properties. A study synthesized a series of such derivatives and evaluated them for in vitro anti-tubercular activity, demonstrating promising results (Nimbalkar et al., 2018).
Crystal Structure Analysis for Pharmaceutical Development
The crystal structure of 4-Chloro-N-(3-chlorophenyl)benzamide, a related compound, has been theoretically studied to understand its geometrical parameters, which are crucial in pharmaceutical development (Panicker et al., 2010).
Identification in PPARdelta Antagonism
4-Chloro-3-(trifluoromethyl)benzamide derivatives have been identified as selective ligands for PPARdelta (peroxisome proliferator-activated receptor delta), with one compound, GSK3787, showing potential for elucidating PPARdelta cell biology and pharmacology (Shearer et al., 2010).
Understanding Electronic and Dielectric Properties
Studies on derivatives of benzamide, including 4-chloro-phenyl-benzamide, have been conducted to understand their electronic and dielectric properties. This research is significant for applications in semiconducting materials and photonic band gap materials (Sreepad, 2016).
Antidepressant Synthesis
4-Chloro-N-(3-chloropropyl)benzamide, a derivative, has been utilized in the synthesis of the antidepressant Befol. This process involves several stages, including the synthesis of 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, highlighting the compound's importance in pharmaceutical manufacturing (Donskaya et al., 2004).
Analyzing Weak Interactions in Crystal Packing
The role of halogen-involved intermolecular interactions and isostructurality in crystal packing of benzamides, including derivatives of 4-Chloro-3-(trifluoromethyl)benzamide, has been studied. These investigations are crucial for understanding the crystal structures and packing characteristics of benzamide molecules, which can have implications in drug design and materials science (Mondal et al., 2018).
Anticancer Research
4-Chloro-3-(trifluoromethyl)benzamide derivatives have been synthesized and characterized for their antitumor activity. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated inhibitory capacity against cancer cell lines, indicating the potential of these compounds in anticancer research (Ji et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDLRBTABXQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396193 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzamide | |
CAS RN |
62584-23-0 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



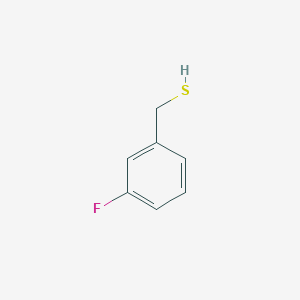
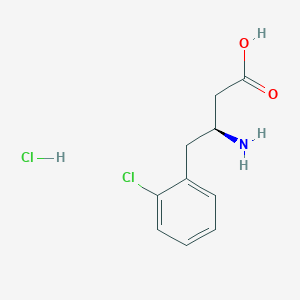
![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)
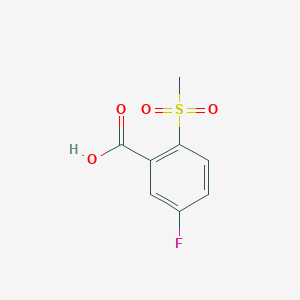
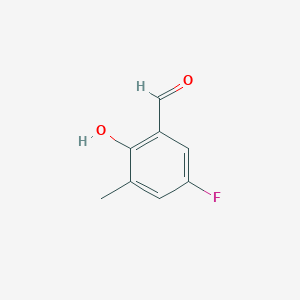
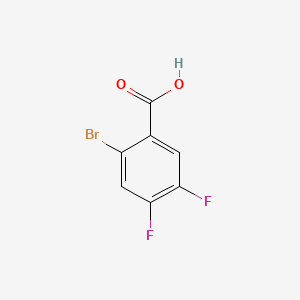

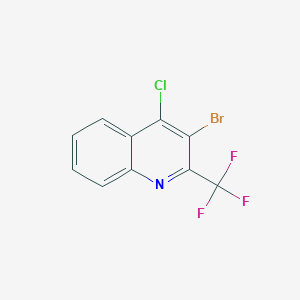
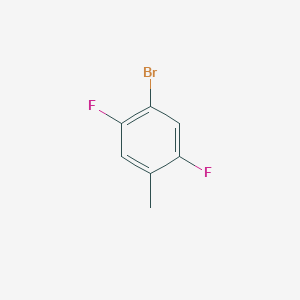
![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)
